molecular formula C9H17NO B561920 2-(Bismethyl)amniomethylcyclohexanone-d6 CAS No. 873928-71-3

2-(Bismethyl)amniomethylcyclohexanone-d6

Cat. No.: B561920
CAS No.: 873928-71-3
M. Wt: 161.278
InChI Key: QDHLEFBSGUGHCL-WFGJKAKNSA-N
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Description

2-(Bismethyl)amniomethylcyclohexanone-d6 is a deuterated derivative of 2-(Bismethyl)amniomethylcyclohexanone, a cyclic ketone compound. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bismethyl)amniomethylcyclohexanone-d6 involves the incorporation of deuterium atoms into the parent compound, 2-(Bismethyl)amniomethylcyclohexanone. The deuteration process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Bismethyl)amniomethylcyclohexanone-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amniomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Bismethyl)amniomethylcyclohexanone-d6 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.

    Biology: Employed in studies involving metabolic pathways and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Bismethyl)amniomethylcyclohexanone-d6 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The deuterated nature of the compound can influence its metabolic stability and bioavailability, making it a valuable tool in pharmacokinetic studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bismethyl)amniomethylcyclohexanone
  • 2-(Bistrideuteromethyl)amniomethylcyclohexanone-D6
  • 2-[[Di(Methyl-d3)aMino]Methyl]cyclohexanone-d6

Uniqueness

2-(Bismethyl)amniomethylcyclohexanone-d6 is unique due to its deuterated nature, which provides enhanced stability and distinct spectroscopic properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise measurements and stability are crucial .

Properties

IUPAC Name

2-[[bis(trideuteriomethyl)amino]methyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10(2)7-8-5-3-4-6-9(8)11/h8H,3-7H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHLEFBSGUGHCL-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1CCCCC1=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661815
Record name 2-({Bis[(~2~H_3_)methyl]amino}methyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873928-71-3
Record name 2-({Bis[(~2~H_3_)methyl]amino}methyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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